Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

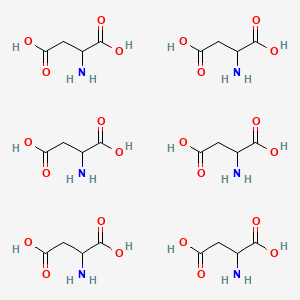

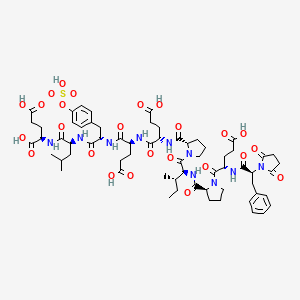

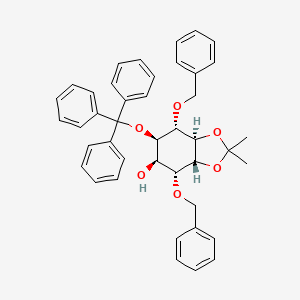

The compound “Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH” is also known as Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated). It is a hirugen-like peptide, and has a higher affinity for thrombin than Hirugen . This compound is an antithrombotic agent and inhibits the thrombin-induced fibrin clot formation with an IC50 value of 0.087 μM .

Molecular Structure Analysis

The molecular formula of this compound is C64H88N10O26S, and its molecular weight is 1445.5 . The sequence of this compound is {Suc-Phe}-Glu-Pro-Ile-Pro-Glu-Glu-{Tyr(SO3H)}-Leu-{d-Glu} .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1445.49992 and an exact mass of 1444.5590705 . At pH 7.0, it has a net charge of -4.99 . It is hydrophilic, meaning it dissolves well in pure water .科学研究应用

肽合成和评估

这些肽的一个研究应用是在环肽的合成和评估中。例如,一项研究专注于合成具有不同序列的环肽,包括类似于Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH的序列,以检查它们的动力学参数以及作为某些酶的底物或抑制剂的潜力,比如src原癌基因产物pp60c-src (McMurray, Budde, & Dyckes, 2009)。

氨基酸测序和蛋白质表征

另一个应用领域是蛋白质表征和测序。对蛋白质中氨基酸序列的详细研究,例如来自骨骼肌的腺苷酸激酶,其中类似于十肽的序列被检查,可以提供关于这些蛋白质的结构和功能方面的见解 (Heil et al., 1974)。

抗凝肽的大规模合成

所讨论的肽与抗凝十肽有密切相似之处。对这类肽的大规模合成的研究,如MDL 28050,它具有类似的结构,可以促进医学应用的进展,特别是在抗凝治疗方面 (Hoekstra et al., 1992)。

白细胞趋化抑制

研究还探讨了类似肽在抑制白细胞趋化中的作用。这涉及了解某些肽序列如何影响细胞过程,如免疫反应,这对于开发治疗炎症性疾病的方法至关重要 (Hirata et al., 1984)。

酪氨酸激酶/磷酸酶活性感知

研究已经探索了利用肽来感知酪氨酸激酶和磷酸酶酶活性的方法。基于类似于Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH的肽序列设计的水凝胶剂对于制药研究和酶抑制剂筛选可能是至关重要的 (Zheng et al., 2016)。

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXPBZTQOZMGW-FQSUHZHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N10O25S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

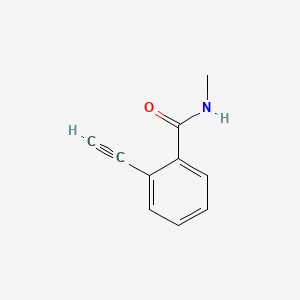

![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)